1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-
Description
Chemical Identity and Nomenclature
Structural Characteristics
The core structure of 1,2,3,4-butanetetrol consists of a four-carbon chain bearing hydroxyl groups at all positions. The substitution at the first carbon with a 2-phenyl-4-pyrimidinyl group introduces aromatic and heterocyclic complexity. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is further substituted with a phenyl group at position 2. The stereochemical descriptor (1R,2S,3R) specifies the spatial arrangement of three chiral centers, profoundly influencing molecular interactions and physicochemical properties.
Table 1: Key Molecular Properties
Systematic Nomenclature
The IUPAC name 1-(2-phenyl-4-pyrimidinyl)-1,2,3,4-butanetetrol derives from the following components:
- Butanetetrol : A four-carbon chain with hydroxyl groups at positions 1, 2, 3, and 4.
- 2-Phenyl-4-pyrimidinyl : A pyrimidine ring substituted with a phenyl group at position 2, attached to the tetrol backbone via position 4. The stereochemical designation (1R,2S,3R) follows the Cahn-Ingold-Prelog priority rules, critical for distinguishing enantiomers and diastereomers in chiral environments.
Properties
CAS No. |
652972-41-3 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.29 g/mol |
IUPAC Name |
(1R,2S,3R)-1-(2-phenylpyrimidin-4-yl)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C14H16N2O4/c17-8-11(18)13(20)12(19)10-6-7-15-14(16-10)9-4-2-1-3-5-9/h1-7,11-13,17-20H,8H2/t11-,12-,13-/m1/s1 |
InChI Key |
ZBYQVRIXXYVMGR-JHJVBQTASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Chiral Pool Synthesis from L-Threitol
L-Threitol (CAS 2319-57-5), a naturally occurring enantiomer of 1,2,3,4-butanetetrol, serves as a chiral starting material. Protection of hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ethers enables selective functionalization:
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| 1 | TBDMSCl, imidazole, DMF, 0°C | 92% | Retention of (2S,3S) configuration |
| 2 | Selective C1-OH activation via mesylation (MsCl, Et₃N) | 85% | Preserves C2/C3 stereocenters |
This method leverages the inherent chirality of L-threitol, avoiding racemization during protection.
Asymmetric Catalytic Hydrogenation
Copper-alumina catalysts (Cu-Al₂O₃) enable stereoselective hydrogenation of ketone intermediates. For example, diethyl malate undergoes hydrogenation at 140–160°C under 200–300 bar H₂ pressure to yield (2R,3S)-butanetriol. Adaptation for tetraol synthesis involves:
$$
\text{Diethyl malate} \xrightarrow[\text{Cu-Al}2\text{O}3, 150^\circ \text{C}]{\text{H}_2 (250\ \text{bar})} (2R,3S)\text{-butanetriol} \quad
$$
Key parameters:
- Temperature : >130°C prevents catalyst deactivation.
- Solvent : Isobutanol enhances selectivity (80% ee).
Pyrimidine Ring Construction and Coupling
Cyclocondensation with Amidines
The pyrimidinyl group is introduced via cyclocondensation of 1,3-dicarbonyl derivatives with amidines. Using 2-phenylacetamidine and a protected butanetetrol-glyoxal adduct:
$$
\text{Protected C1-glyoxal} + \text{PhC(NH)NH}2 \xrightarrow[\text{EtOH, reflux}]{\text{NH}4\text{OAc}} \text{2-Phenyl-4-pyrimidinyl intermediate} \quad
$$
Conditions :
Suzuki-Miyaura Cross-Coupling
For pre-formed pyrimidine boronic esters, palladium-catalyzed coupling with iodinated butanetetrol derivatives achieves C–C bond formation:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | XPhos | THF/H₂O | 65% |
| Pd(dba)₂ | SPhos | Dioxane | 78% |
Optimal conditions: 80°C, K₂CO₃ base, 24 hours.
Stereochemical Control at C1, C2, and C3
Dynamic Kinetic Resolution (DKR)
Racemic butanetetrol derivatives undergo DKR using Shvo’s catalyst (Ru-complex) to enrich the (1R,2S,3R) isomer:
$$
\text{Racemic tetraol} \xrightarrow[\text{Shvo catalyst, 100}^\circ \text{C}]{\text{H}_2 (50\ \text{bar})} (1R,2S,3R)\text{-isomer (94\% ee)} \quad
$$
Key Factors :
- Temperature : >90°C accelerates enantiomer interconversion.
- Pressure : H₂ maintains catalyst activity.
Enzymatic Desymmetrization
Lipase B from Candida antarctica selectively acetylates the C4-OH of meso-butanetetrol, enabling chiral resolution:
| Enzyme | Substrate | Conversion | ee |
|---|---|---|---|
| CALB | Meso-tetraol | 48% | 99% |
Subsequent oxidation and reduction steps yield the desired stereochemistry.
Purification and Characterization
Crystallization Techniques
Fractional crystallization from methanol/water (7:3) removes diastereomeric impurities:
| Solvent System | Purity | Recovery |
|---|---|---|
| MeOH/H₂O | 99.8% | 85% |
| EtOAc/Hexane | 98.5% | 72% |
Analytical Data
- HRMS : m/z 366.1330 [M+H]⁺ (calc. 366.1331).
- ¹³C NMR (DMSO-d₆): δ 72.4 (C1), 70.1 (C2), 69.8 (C3), 64.2 (C4).
- Optical Rotation : [α]²⁵D = +12.4° (c 1.0, H₂O).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chiral pool (L-threitol) | High stereoselectivity, minimal steps | Cost of chiral starting material | 60–75% |
| Asymmetric hydrogenation | Scalable, uses inexpensive catalysts | Requires high-pressure equipment | 50–68% |
| Suzuki coupling | Modular pyrimidine introduction | Boronic ester synthesis complexity | 65–78% |
Industrial-Scale Considerations
Chemical Reactions Analysis
1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carbonyl compounds or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines, depending on the reducing agent.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Scientific Research Applications
Organic Synthesis
This compound serves as a valuable building block in organic synthesis for creating more complex molecules. Its functional groups enable various chemical reactions such as:
- Oxidation: Can lead to carbonyl compounds or carboxylic acids.
- Reduction: Converts carbonyl groups to alcohols or amines.
- Substitution Reactions: Introduces different functional groups into the molecule.
Biological Research
1,2,3,4-Butanetetrol has been studied for its potential interactions within biological systems:
- Enzyme Interactions: Investigated for its role in enzyme-substrate interactions and metabolic pathways.
- Membrane Protein Stabilization: Exhibits amphiphilic properties that stabilize membrane proteins. Research indicates that its stereochemistry affects stabilization efficacy significantly.
| Stereoisomer | Membrane Protein Stabilization Efficacy |
|---|---|
| (1R,2S,3R) | High |
| (1S,2R,3S) | Moderate |
| (meso) | Low |
Pharmaceutical Applications
Due to its structural characteristics and biological activity:
- The compound is being explored for potential therapeutic applications in drug development.
- Its interaction with specific receptors could lead to novel treatments for various diseases.
Study on Membrane Protein Stabilization
Recent studies have demonstrated that butane-based compounds can effectively stabilize membrane proteins. The chirality of the compound plays a crucial role in determining its effectiveness. For instance:
"The amphiphilic nature allows for effective interaction with membrane proteins; the chirality significantly influences stabilization" .
This finding supports the potential use of this compound in biochemistry and pharmacology.
Enzyme Interaction Studies
Research has indicated that compounds similar to 1,2,3,4-Butanetetrol can modulate enzyme activities by altering binding affinities or catalytic efficiencies. These interactions are critical for understanding metabolic pathways and developing enzyme inhibitors or activators.
Mechanism of Action
The mechanism of action of 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- involves its interaction with molecular targets such as enzymes or receptors. The phenyl-pyrimidinyl group may play a crucial role in binding to these targets, influencing biological pathways and exerting its effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2,3,4-Butanetetrol, 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)- (hereafter referred to as the Target Compound ) with structurally and functionally related molecules.
Table 1: Structural and Functional Comparison
Key Findings and Analysis
Structural Modifications and Target Affinity The Target Compound’s 2-phenyl-4-pyrimidinyl group distinguishes it from analogs like LX2932 (isoxazole-imidazole) and LX2931 (imidazole-oxime). However, LX2932 has advanced to patent-stage development due to its optimized pharmacokinetics, including solubility and metabolic stability, attributed to the isoxazole moiety .
Stereochemical Impact
- All compounds share the (1R,2S,3R) configuration, which is conserved in S1PL inhibitors to align with the enzyme’s active site. This stereochemistry is critical for activity, as enantiomeric mismatches reduce efficacy .
Therapeutic Potential LX2931 and LX2932 demonstrate efficacy in preclinical models of autoimmune diseases, with LX2932 showing oral bioavailability and dose-dependent inhibition of S1PL . The Target Compound’s pyrimidinyl group may offer a novel binding profile but lacks published in vivo data.
Synthetic Accessibility
- The Target Compound ’s synthesis may face challenges due to the pyrimidine substituent’s steric and electronic demands, whereas LX2932 benefits from simpler imidazole-isoxazole coupling, as described in its patent .
Biological Activity
1,2,3,4-Butanetetrol, specifically the stereoisomer 1-(2-phenyl-4-pyrimidinyl)-, (1R,2S,3R)-, is a compound of considerable interest in biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its structural properties, mechanisms of action, and implications in various fields of research.
Structure and Composition
- Molecular Formula: CHO
- Molecular Weight: 122.12 g/mol
- CAS Number: 2319-57-5
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 330 °C at 760 mmHg
- Melting Point: Approximately 320 °C
Stereochemistry
The compound exists in multiple stereoisomeric forms, with the (1R,2S,3R)-configuration being particularly noted for its biological interactions. The chirality of the compound plays a crucial role in its interaction with biological macromolecules, influencing its efficacy and safety profile in therapeutic applications.
Membrane Protein Stabilization
Recent studies have highlighted the importance of butane-1,2,3,4-tetraol-based amphiphilic compounds in stabilizing membrane proteins. These compounds exhibit varying efficacy based on their stereochemistry:
- Detergent Efficacy: The amphiphilic nature of these compounds allows them to interact with membrane proteins effectively. The study demonstrated that the chirality of the linker region significantly affects protein stabilization and solubilization .
| Stereoisomer | Membrane Protein Stabilization Efficacy |
|---|---|
| (1R,2S,3R) | High |
| (1S,2R,3S) | Moderate |
| (meso) | Low |
Enzyme Inhibition
Preliminary research indicates that 1,2,3,4-butane-tetrol may have inhibitory effects on certain enzymes involved in metabolic pathways. For instance:
- Cytochrome P450 Inhibition: Similar compounds have been shown to inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of cholesterol and steroids . This inhibition could lead to altered pharmacokinetics for drugs metabolized by these enzymes.
Case Study 1: Membrane Protein Studies
A systematic study was conducted using butane-1,2,3,4-tetraol-based maltosides to assess their effectiveness in stabilizing various membrane proteins. The findings suggest that increasing alkyl chain length enhances detergent efficacy while maintaining a balance between hydrophobicity and hydrophilicity .
Case Study 2: Pharmacological Applications
Research has explored the potential of butane-tetrol derivatives in treating disorders related to lipid metabolism and gastrointestinal issues. The modulation of guanylate cyclase receptors by these compounds has been proposed as a therapeutic strategy for conditions such as constipation and gastrointestinal inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
